Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-
Overview
Description
Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- is an organic compound with the molecular formula C13H11FO2S It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a phenylsulfonylmethyl group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- typically involves the reaction of 1-fluoro-3-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-fluoro-3-methylbenzene and phenylsulfonyl chloride.
Reaction Conditions: Reflux in the presence of a base (e.g., pyridine or triethylamine).
Product: Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The fluorine atom and the phenylsulfonylmethyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-3-methyl-: Similar structure but lacks the phenylsulfonylmethyl group.
Benzene, 1-chloro-3-[(phenylsulfonyl)methyl]-: Similar structure with a chlorine atom instead of fluorine.
Benzene, 1-fluoro-3-[(methylsulfonyl)methyl]-: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- is unique due to the presence of both the fluorine atom and the phenylsulfonylmethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVEVLNZGOKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461671 | |
Record name | Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130890-90-3 | |
Record name | Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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